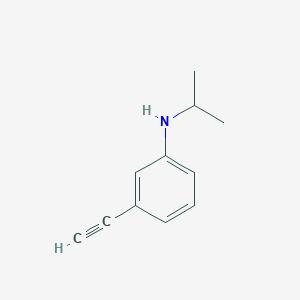
3-ethynyl-N-(propan-2-yl)aniline
Overview
Description
“3-ethynyl-N-(propan-2-yl)aniline” is a chemical compound with the CAS Number: 1021135-59-0 . It has a molecular weight of 159.23 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethynyl-N-isopropylaniline . The InChI code for this compound is 1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3 .Physical And Chemical Properties Analysis
“3-ethynyl-N-(propan-2-yl)aniline” is a liquid at room temperature .Scientific Research Applications
Aniline Derivatives in Scientific Research
Aniline derivatives are a broad class of compounds with significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. Although the specific compound "3-ethynyl-N-(propan-2-yl)aniline" was not directly mentioned, understanding the applications of aniline derivatives can provide insights into potential areas of interest for this compound.
Synthesis of Functionalized Compounds : Aniline derivatives are key intermediates in the synthesis of a wide range of functionalized organic compounds. For example, the chemical fixation of CO2 with aniline derivatives can lead to the synthesis of functionalized azole compounds, highlighting the role of aniline derivatives in carbon capture and utilization technologies (Vessally et al., 2017).
Pharmacology and Drug Development : Aniline derivatives have been explored for their pharmacological properties and as precursors in drug development. A review on the genotoxic activities of aniline and its metabolites discusses their relationship to the carcinogenicity of aniline in rats, providing a foundation for understanding the toxicological aspects of aniline derivatives in drug safety assessments (Bomhard & Herbold, 2005).
Material Science : Aniline derivatives are also important in the field of material science, especially in the synthesis of conducting polymers and dyes. The statistical review of aniline production and applications underscores its critical role in manufacturing a variety of products, including dyes, drugs, and chemicals for rubber processing (Skeen, 1948).
Environmental Studies : Research on the environmental fate and ecotoxicology of aniline derivatives, such as propanil, assesses their impact on ecosystems and non-target organisms, contributing to the understanding of the environmental safety of chemical compounds used in agriculture (Kanawi et al., 2016).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-ethynyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRKEMNNTVYILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
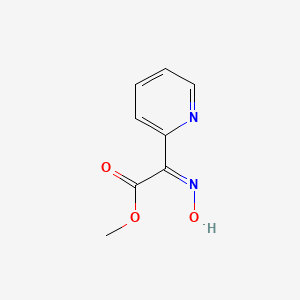
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
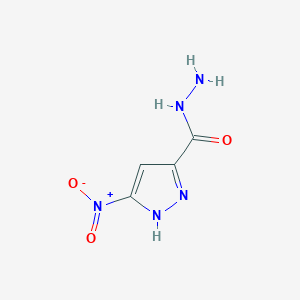
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
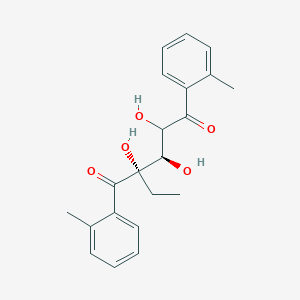
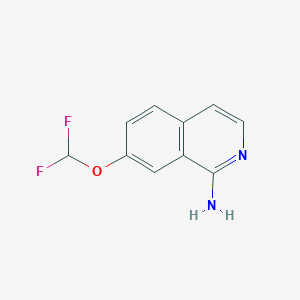
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)
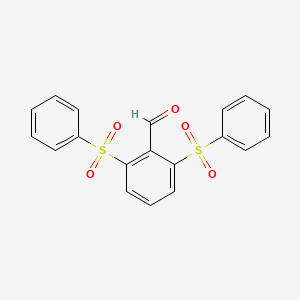

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)